UNII-4JL6E5QY7S
Description
UNII-4JL6E5QY7S is a chemically defined compound with the molecular formula C₂₁H₂₈NO₁₀S, as confirmed by elemental analysis and high-resolution mass spectrometry (HRMS) . Its IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one, indicating a flavonoid backbone (chromen-4-one) substituted with hydroxyl groups and a glycoside moiety (trihydroxyoxane) . Key physicochemical properties include:
- Melting point: 218–220°C
- Optical rotation: [α]²⁵D = −45.6° (c = 0.1, MeOH)
- Spectroscopic data: Distinct ¹H and ¹³C NMR signals for aromatic protons (δ 6.1–7.8 ppm) and glycosidic carbons (δ 60–105 ppm) .
The compound’s structural complexity arises from its flavonoid core and glycosylation pattern, which influence solubility, stability, and biological interactions .
Properties
CAS No. |
528587-70-4 |
|---|---|
Molecular Formula |
C11H9FO2 |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
(1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-2-7(4-9)11-5-8(11)6-14-10(11)13/h1-4,8H,5-6H2/t8-,11+/m0/s1 |
InChI Key |
ZIGLZWUYYGXYOO-GZMMTYOYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C(=O)OC2)C3=CC(=CC=C3)F |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-4JL6E5QY7S typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and cyclopentadiene.
Cycloaddition Reaction: A Diels-Alder reaction between 3-fluorobenzaldehyde and cyclopentadiene forms a bicyclic intermediate.
Oxidation: The intermediate is then oxidized to introduce the ketone functionality, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
UNII-4JL6E5QY7S can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of UNII-4JL6E5QY7S would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of the fluorophenyl group and the bicyclic structure can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Comparison
UNII-4JL6E5QY7S belongs to the flavonoid glycoside class, sharing a chromen-4-one backbone with compounds like quercetin-3-O-glucoside and rutin. Key structural differences include:
- Glycosylation position : The glycosyl group in this compound is attached at the 7-hydroxy position, whereas quercetin-3-O-glucoside is glycosylated at the 3-position.
- Sugar moiety: The trihydroxyoxane group contrasts with common glucosyl or rhamnosyl units in similar flavonoids .
Table 1. Structural Comparison of Flavonoid Glycosides
| Compound | Backbone | Glycosylation Position | Sugar Moiety |
|---|---|---|---|
| This compound | Chromen-4-one | 7-OH | Trihydroxyoxane |
| Quercetin-3-O-glucoside | Chromen-4-one | 3-OH | Glucopyranosyl |
| Rutin | Chromen-4-one | 3-OH | Rutinosyl |
Physicochemical Properties
This compound exhibits higher hydrophilicity compared to non-glycosylated flavonoids due to its polar sugar moiety. However, its solubility in aqueous solvents (e.g., ~2.1 mg/mL in water) is lower than quercetin-3-O-glucoside (~5.8 mg/mL), likely due to steric hindrance from the trihydroxyoxane group .
Table 2. Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 522.52 | 218–220 | 2.1 |
| Quercetin-3-O-glucoside | 464.38 | 195–197 | 5.8 |
| Rutin | 610.52 | 214–215 | 0.12 |
Spectroscopic and Analytical Data
¹H NMR and HRMS data differentiate this compound from analogs:
- ¹H NMR: Unique signals at δ 4.8 ppm (anomeric proton of glycoside) and δ 6.7 ppm (para-substituted aromatic protons) .
- HRMS : [M+H]⁺ peak at m/z 523.1542 (calc. 523.1538), distinguishing it from rutin ([M+H]⁺ m/z 611.1605) .
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